Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid typically involves the reaction of glycine derivatives with mercaptoacetic acid. The process can be carried out under mild conditions, often using aqueous solutions and standard laboratory equipment . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted amines and thiols. These products have significant applications in chemical synthesis and biological research .
Scientific Research Applications
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfanyl and amino groups, which can participate in redox reactions and nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Amino[2-(2-sulfanylacetamido)acetamido]acetic acid include:
Glycylglycine: A dipeptide with similar structural features but lacking the sulfanyl group.
Mercaptoacetic acid: Contains the sulfanyl group but lacks the peptide backbone.
Cysteine: An amino acid with a sulfanyl group, similar in reactivity but different in structure.
Uniqueness
This compound is unique due to its combination of amino, sulfanylacetamido, and acetic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H11N3O4S |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
2-amino-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4S/c7-5(6(12)13)9-3(10)1-8-4(11)2-14/h5,14H,1-2,7H2,(H,8,11)(H,9,10)(H,12,13) |
InChI Key |
QGCVQDJCKWJCDB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(C(=O)O)N)NC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.